Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate is a synthetic organic compound with the molecular formula C16H19F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain with a keto group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 2-trifluoromethylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between ethyl heptanoate and 2-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as catalytic oxidation and automated reaction monitoring, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate can undergo various types of chemical reactions, including:
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Bases: Sodium ethoxide, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Reduction: Ethyl 7-hydroxy-7-(2-trifluoromethylphenyl)heptanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 7-oxo-7-(2-trifluoromethylphenyl)heptanoic acid and ethanol
Scientific Research Applications
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The keto group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxo-7-phenylheptanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate: The trifluoromethyl group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
Ethyl 7-oxo-7-(2-chlorophenyl)heptanoate:
This compound stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and stability, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)11-5-3-4-10-14(20)12-8-6-7-9-13(12)16(17,18)19/h6-9H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLCTMENWKYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645731 |
Source
|
Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-71-4 |
Source
|
Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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